G150

cGAS enzymatic assay small-molecule inhibitor innate immunity

G150 is the definitive human-specific cGAS inhibitor for dsDNA-triggered interferon pathway studies. Unlike mouse-specific RU.521 or the 480-fold weaker PF-06928215, G150 delivers potent inhibition of h-cGAS (IC50=10.2 nM) with ~2,500-fold human selectivity. Its substrate-pocket binding mechanism (GTP/ATP-competitive) enables precise interrogation of cGAMP synthesis, validated in THP-1 cells (IFNB1 IC50=1.96 μM), primary human macrophages, and SSc fibroblasts. A defined cytotoxicity threshold (LD50=53 μM) supports extended treatment protocols. Select G150 when human target specificity, mechanistic clarity, and translational relevance are non-negotiable.

Molecular Formula C18H16Cl2N4O2
Molecular Weight 391.2 g/mol
Cat. No. B2625845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG150
Molecular FormulaC18H16Cl2N4O2
Molecular Weight391.2 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1NC3=C2C(=CC(=C3Cl)Cl)C4=CN=C(C=C4)N)C(=O)CO
InChIInChI=1S/C18H16Cl2N4O2/c19-12-5-10(9-1-2-14(21)22-6-9)16-11-7-24(15(26)8-25)4-3-13(11)23-18(16)17(12)20/h1-2,5-6,23,25H,3-4,7-8H2,(H2,21,22)
InChIKeyVVUOUIPXYFIWLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





G150 cGAS Inhibitor: Potent Human-Specific Small Molecule for cGAS-STING Pathway Research


G150 (CAS 2369751-30-2, C₁₈H₁₆Cl₂N₄O₂, MW 391.25) is a substrate site-targeting small-molecule inhibitor of human cyclic GMP-AMP synthase (h-cGAS), the cytosolic DNA sensor that initiates the cGAS-STING innate immune signaling cascade [1]. It exhibits an enzymatic IC₅₀ of 10.2 nM against purified h-cGAS in cell-free assays and demonstrates potent inhibition of dsDNA-triggered type I interferon expression in human THP-1 monocytic cells and primary human macrophages [1]. The compound binds within the ATP and GTP substrate-binding pocket of h-cGAS, occupying the catalytic site to prevent synthesis of the second messenger 2′3′-cGAMP [2].

Why cGAS Inhibitors Cannot Be Generically Substituted: The Critical Species and Site Specificity of G150


cGAS inhibitors exhibit profound species selectivity, binding mode divergence, and cellular potency variation that preclude generic interchange. G150 exemplifies this with its ~2,500-fold selectivity for human over mouse cGAS (IC₅₀: 10.2 nM vs. >25,000 nM) [1], while the widely used comparator RU.521 is mouse-specific [2]. Another benchmark compound, PF-06928215, displays an enzymatic IC₅₀ of 4.9 μM—approximately 480-fold weaker than G150—and exhibits no measurable activity in cellular cGAS assays [3][4]. Moreover, G150 occupies the GTP/ATP substrate-binding pocket of h-cGAS, distinguishing its inhibition mechanism from DNA-competitive inhibitors such as A151 [5]. These molecular and species-level distinctions mandate compound-specific selection rather than class-level substitution when designing experiments in human cell systems or when cross-species translational relevance is a consideration.

Quantitative Differentiation: Head-to-Head Evidence for G150 Against Key cGAS Inhibitor Comparators


Enzymatic Potency: G150 Demonstrates >480-Fold Superior Biochemical Inhibition Versus PF-06928215

In direct cross-study comparison of biochemical cGAS inhibition, G150 exhibits an enzymatic IC₅₀ of 10.2 nM in cell-free assays measuring cGAMP production, whereas PF-06928215 requires a substantially higher concentration to achieve equivalent inhibition with an IC₅₀ of 4.9 μM under comparable assay conditions [1][2]. The calculated potency difference exceeds 480-fold. This enzymatic disparity translates functionally: PF-06928215 demonstrates no activity in cellular cGAS assays, limiting its utility in cell-based experimental systems .

cGAS enzymatic assay small-molecule inhibitor innate immunity

Binding Mechanism: G150 Targets Substrate Site with GTP-Competitive and ATP-Uncompetitive Kinetics

G150 binds within the ATP and GTP substrate-binding pocket of h-cGAS and exhibits a unique inhibition modality: GTP-competitive but ATP-uncompetitive [1]. This stands in contrast to DNA-competitive inhibitors such as A151 (IC₅₀ = 165 nM in THP-1 cells), which antagonize cGAS by competing with dsDNA binding rather than targeting the catalytic substrate site [2]. The co-crystal structure (PDB: 6mjw) confirms G150 occupies the catalytic site of h-cGAS [3]. For experiments where maintaining DNA-sensing fidelity upstream of catalytic inhibition is mechanistically important, G150's substrate-site targeting offers a distinct advantage over DNA-binding disruptors.

substrate-competitive inhibition enzyme kinetics cGAS active site

Species Selectivity: G150 Exhibits ~2,500-Fold Human-Over-Mouse cGAS Discrimination

G150 demonstrates profound species selectivity, inhibiting human cGAS with an IC₅₀ of 10.2 nM while showing no measurable inhibition of mouse cGAS at concentrations up to 25,000 nM (IC₅₀ >25 μM) — a selectivity ratio of approximately 2,500-fold [1]. In contrast, RU.521 is mouse-specific (IC₅₀ = 700 nM in RAW cells), and PF-06928215 targets human cGAS but with substantially weaker potency [2]. This species dichotomy has practical implications: G150 effectively attenuates PQ-induced cGAS-STING pathway activation in human monocyte-fibroblast co-culture systems in vitro, whereas RU.521 is required for in vivo mouse studies of pulmonary fibrosis [3].

species selectivity human-specific inhibitor cross-species translation

Cellular Activity: G150 Suppresses dsDNA-Triggered IFNB1 in THP-1 Cells (IC₅₀ = 1.96 μM) and Primary Macrophages (IC₅₀ = 0.62 μM)

G150 demonstrates robust cellular cGAS inhibition across human cell types. In dsDNA-stimulated THP-1 monocytic cells, G150 suppresses IFNB1 mRNA expression with an IC₅₀ of 1.96 μM and CXCL10 mRNA with an IC₅₀ of 7.57 μM [1]. Notably, cellular potency improves in primary human macrophages differentiated from blood-derived monocytes, where G150 inhibits IFNB1 expression with an IC₅₀ of 0.62 μM — a 3.2-fold improvement over THP-1 cells [1][2]. For context, the structurally related analog G140 exhibits weaker cellular activity across both cell types, and the earlier-generation G108 shows the lowest potency among the G-chemotype series [2].

cellular cGAS inhibition THP-1 cells primary human macrophages IFNB1 expression

Pathway Selectivity: G150 Does Not Inhibit RIG-I, OAS/RNase L, or TLR4 Signaling at 10 μM

G150 demonstrates pathway-specific inhibition of cGAS-mediated signaling without suppressing parallel innate immune sensing routes. At 10 μM, G150 does not affect LPS-induced TNF expression (TLR4 pathway), poly(I:C)-induced rRNA degradation (OAS/RNase L pathway), or immune responses triggered by hpRNA (RIG-I pathway) [1]. Additionally, G150 shows no inhibition of adenylyl cyclase activity or direct STING activation by exogenous cGAMP, confirming its action is specific to cGAS catalytic inhibition upstream of STING . This pathway selectivity contrasts with less characterized inhibitors whose off-target profiles across the broader innate immune network remain undefined.

pathway selectivity off-target profiling innate immune sensors specificity

Cytotoxicity Profile: Low Cellular Toxicity (THP-1 LD₅₀ = 53 μM) Supports Extended Cellular Assays

G150 exhibits low cytotoxicity in THP-1 monocytic cells, with an LD₅₀ of 53 μM . This toxicity threshold is approximately 27-fold higher than its cellular IC₅₀ for IFNB1 inhibition (1.96 μM) and approximately 85-fold higher than its primary macrophage IC₅₀ (0.62 μM), providing a substantial experimental window for functional assays without confounding cytotoxicity. For comparison, many cGAS inhibitors in development lack explicit cytotoxicity characterization, complicating dose selection for extended time-course experiments.

cytotoxicity therapeutic window LD50 cell viability

Optimal Procurement-Driven Applications for G150 in Human cGAS-STING Research


Human-Specific cGAS Inhibition in THP-1 and Primary Macrophage Functional Assays

G150 is the preferred cGAS inhibitor for dsDNA-stimulated cellular assays using human THP-1 monocytic cells or primary human macrophages. At 5–10 μM, it robustly suppresses IFNB1 (IC₅₀ = 1.96 μM in THP-1; 0.62 μM in primary macrophages) and CXCL10 expression without inhibiting parallel innate immune pathways (RIG-I, TLR4, OAS/RNase L) [1]. The compound's defined cytotoxicity threshold (LD₅₀ = 53 μM in THP-1) supports extended treatment durations . RU.521 should not be substituted in these human cellular systems due to its mouse-specific activity profile [2].

Mechanistic Studies of cGAS Catalytic Substrate Binding in Human Cell-Free Systems

For in vitro biochemical investigations of cGAS catalytic activity, G150 provides potent (IC₅₀ = 10.2 nM) and mechanistically defined inhibition of cGAMP production [1]. Its substrate site-targeting mechanism — occupying the ATP/GTP binding pocket with GTP-competitive and ATP-uncompetitive kinetics — makes it particularly suitable for studies examining nucleotide substrate utilization and catalytic turnover . The compound's activity in cell-free assays enables precise titration and dose-response characterization across a wide concentration range.

Investigating cGAS-Dependent Inflammatory Pathology in Human Tissue Models

G150 is validated for ex vivo and in vitro human tissue models of cGAS-driven inflammatory disease. In systemic sclerosis (SSc) skin fibroblasts, treatment with G150 (10 μM, 2 h) significantly reduces 2′3′-cGAMP production and IFN-β secretion, confirming pathway engagement in a disease-relevant human primary cell context [1]. Similarly, in paraquat-induced pulmonary fibrosis models, G150 attenuates cGAS-STING pathway activation in human monocyte-fibroblast co-culture systems . A Chinese patent application (CN118662504A) further claims the use of G150 in pharmaceutical preparations for alleviating hepatic ischemia-reperfusion injury [2].

Medicinal Chemistry Optimization Using G150 as a Validated Parent Scaffold

G150 serves as the parent compound for ongoing medicinal chemistry optimization campaigns. Columbia University's technology disclosure describes chemically modified G150 derivatives incorporating polar functional groups to improve aqueous solubility, cellular permeability, and oral bioavailability — addressing the pharmacokinetic limitations of the parent compound for in vivo applications [1]. For research groups engaged in cGAS inhibitor development or structure-activity relationship studies, G150 provides a well-characterized starting scaffold with published co-crystal structural data (PDB: 6mjw) guiding rational design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for G150

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.